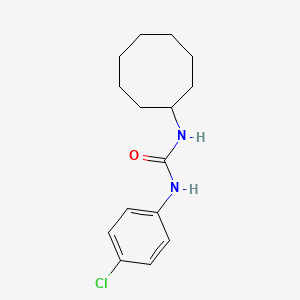

N-(4-chlorophenyl)-N'-cyclooctylurea

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-cyclooctylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O/c16-12-8-10-14(11-9-12)18-15(19)17-13-6-4-2-1-3-5-7-13/h8-11,13H,1-7H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRSFSRFBWZTAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation for N 4 Chlorophenyl N Cyclooctylurea

Strategic Design of Synthetic Routes for N-(4-chlorophenyl)-N'-cyclooctylurea

The successful synthesis of this compound hinges on a logical and efficient synthetic plan. This begins with a retrosynthetic analysis to identify key starting materials and is followed by considerations for stereochemical control, if necessary.

Retrosynthetic Analysis and Fragment Disconnection

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org The most logical disconnection for this compound is at the C-N bonds of the urea (B33335) functional group. This leads to two primary retrosynthetic pathways:

Pathway A: Amine-Isocyanate Condensation: This pathway involves the disconnection of one of the C-N bonds to yield an isocyanate and an amine. Specifically, disconnecting the bond between the carbonyl carbon and the cyclooctyl nitrogen suggests cyclooctylamine and 4-chlorophenyl isocyanate as the key synthons. Alternatively, disconnection of the other C-N bond points to 4-chloroaniline (B138754) and cyclooctyl isocyanate.

Pathway B: Carbodiimide-mediated Coupling: While less direct for ureas than for amides, this approach is conceptually similar. However, the more common application of carbodiimides is in the dehydration of a pre-formed urea derivative or in coupling reactions that form amides and esters. wikipedia.org A more direct two-component urea synthesis can be envisioned from the corresponding amines and a carbonyl source like phosgene (B1210022) or a phosgene equivalent. A more practical disconnection for urea synthesis involves two amine fragments and a carbonyl source. This leads to 4-chloroaniline and cyclooctylamine as the primary building blocks.

The choice between these pathways often depends on the commercial availability and reactivity of the synthons. Both 4-chloroaniline and cyclooctylamine are readily available starting materials. 4-chlorophenyl isocyanate is also a common reagent.

Considerations for Stereoselective Synthesis (if applicable)

The this compound molecule does not possess any chiral centers in its core structure. The cyclooctyl ring can exist in various conformations, but it does not have any stereogenic carbons unless substituted in a specific manner. Therefore, for the synthesis of the parent compound, stereoselective synthesis is not a primary concern.

Classical and Contemporary Approaches to Urea Synthesis Relevant to the Chemical Compound

The synthesis of N,N'-disubstituted ureas can be accomplished through several reliable methods. The most relevant to this compound are carbodiimide-mediated reactions and the condensation of amines with isocyanates.

Carbodiimide-mediated Coupling Reactions

While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are most famous for their role in amide bond formation, they can also be involved in urea synthesis, often as a dehydrating agent in the conversion of N,N'-disubstituted ureas from their corresponding thioureas or in other coupling scenarios. wikipedia.orgresearchgate.net

A significant side reaction in carbodiimide-mediated couplings is the formation of N-acylureas, which can be challenging to separate from the desired product. thieme-connect.denih.gov The mechanism involves the intramolecular rearrangement of the O-acylisourea intermediate. thieme-connect.de

| Reagent Class | Example | Role in Urea Synthesis | Reference |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC) | Primarily used as a dehydrating agent in related syntheses. | wikipedia.orgnih.gov |

| Activating Agents | p-Toluenesulfonyl chloride | Can be used for the dehydration of N,N'-dialkylureas to carbodiimides. | researchgate.net |

Amine-Isocyanate Condensation Protocols

The reaction between an amine and an isocyanate is one of the most direct and efficient methods for the synthesis of unsymmetrical ureas. scholaris.ca For the synthesis of this compound, this would involve the reaction of cyclooctylamine with 4-chlorophenyl isocyanate.

The reaction is typically high-yielding and proceeds under mild conditions. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage.

Reaction Scheme:

This method is often preferred due to its simplicity and the high purity of the resulting product.

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is crucial for maximizing yield and minimizing side products. nih.gov Key parameters to consider include solvent, temperature, and reaction time.

For the amine-isocyanate condensation, a variety of aprotic solvents can be used, such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF). The reaction is often carried out at room temperature, although gentle heating may be required in some cases to drive the reaction to completion. researchgate.net

In some synthetic procedures, particularly those involving less reactive partners, a catalyst may be employed. However, for the direct condensation of an amine and an isocyanate, catalysis is often not necessary.

| Parameter | Conditions | Expected Outcome | Reference |

| Solvent | Aprotic solvents (e.g., THF, DCM, DMF) | Good solubility of reactants, minimal interference with the reaction. | researchgate.net |

| Temperature | Room temperature to reflux | Controls reaction rate; higher temperatures may be needed for less reactive substrates. | researchgate.net |

| Reaction Time | 1-24 hours | Monitored by techniques like TLC or LC-MS to determine completion. | researchgate.net |

Advanced Synthetic Techniques and Green Chemistry Principles in this compound Preparation

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce the environmental impact of chemical processes. The preparation of this compound can be made more environmentally benign through the adoption of advanced synthetic techniques.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov The synthesis of ureas can be significantly expedited using microwave heating, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. chemistryviews.orgorganic-chemistry.org For the synthesis of this compound, a mixture of 4-chlorophenyl isocyanate and cyclooctylamine, potentially in a polar solvent or even under solvent-free conditions, could be subjected to microwave irradiation to afford the desired product rapidly.

Solvent-Free and Aqueous Synthesis: A key principle of green chemistry is the reduction or elimination of volatile organic solvents. The reaction between an isocyanate and an amine is often efficient enough to proceed without a solvent, particularly with liquid reactants or by gentle heating to melt solid starting materials. mdpi.com This "neat" or solvent-free approach simplifies work-up procedures and minimizes waste. Alternatively, conducting the synthesis in water presents a green and sustainable option. The "on-water" synthesis of unsymmetrical ureas has been shown to be effective, relying on the hydrophobic effect to promote the reaction between the reactants. organic-chemistry.org

Alternative Reagents: The use of hazardous reagents like phosgene can be avoided by employing greener alternatives. For instance, carbon dioxide (CO2) can be utilized as a C1 building block in a metal-free method to generate isocyanates in situ from amines, which then react with another amine to form the urea. acs.orgnih.gov This approach utilizes a renewable and non-toxic starting material.

| Green Chemistry Approach | Description | Potential Advantages for Synthesis |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Faster reaction times, improved yields, and cleaner product formation. nih.gov |

| Solvent-Free Synthesis | Reaction is conducted without a solvent. | Reduced waste, simplified purification, and lower environmental impact. mdpi.com |

| Aqueous Synthesis | Use of water as the reaction solvent. | Environmentally benign, low cost, and can enhance reaction rates. organic-chemistry.org |

| CO2 as a C1 Source | Utilization of carbon dioxide to form the urea backbone. | Use of a renewable and non-toxic reagent, avoiding hazardous materials like phosgene. acs.orgnih.gov |

Derivatization Strategies and Analogue Synthesis for this compound

The generation of analogues of this compound is crucial for exploring structure-activity relationships in various applications. Derivatization can be systematically approached by modifying the three main components of the molecule: the chlorophenyl moiety, the cyclooctyl ring, and by introducing functional handles for further chemical transformations.

Systematic Modification of the Chlorophenyl Moiety

The electronic and steric properties of the phenyl ring can be modulated by introducing different substituents. Starting with variously substituted anilines, a library of analogues can be synthesized.

Halogen Substitution: The chlorine atom can be replaced with other halogens such as fluorine, bromine, or iodine by starting with the corresponding 4-haloaniline to generate the 4-halophenyl isocyanate. The position of the halogen can also be varied (ortho, meta) to investigate the impact of its location on the molecule's properties.

Introduction of Electron-Donating and Electron-Withdrawing Groups: The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring can significantly alter the electronic nature of the urea. These analogues can be prepared from the appropriately substituted anilines. asianpubs.org

| Substituent on Phenyl Ring | Electronic Effect | Example Precursor |

| -F, -Br, -I | Halogen | 4-Fluoroaniline, 4-Bromoaniline |

| -OCH3, -CH3 | Electron-Donating | p-Anisidine, p-Toluidine |

| -NO2, -CF3 | Electron-Withdrawing | 4-Nitroaniline, 4-(Trifluoromethyl)aniline |

| -CN, -SO2NH2 | Other Functional Groups | 4-Aminobenzonitrile, Sulfanilamide |

Exploration of Cyclooctyl Ring Substitutions and Conformations

The lipophilicity and conformational flexibility of the molecule can be tuned by modifying the cyclooctyl group.

Varying the Cycloalkyl Ring Size: Replacing the cyclooctyl ring with other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl, cycloheptyl) can impact the compound's fit into a potential binding site. nih.gov These analogues would be synthesized from the corresponding cycloalkylamines.

Introducing Substituents on the Cyclooctyl Ring: The synthesis of substituted cyclooctylamines would allow for the introduction of various functional groups on the aliphatic ring. For example, hydroxyl or amino groups could be introduced to increase polarity or provide additional hydrogen bonding opportunities. The stereochemistry of these substituents could also be explored.

Introduction of Functional Handles for Further Chemical Transformations

To facilitate further derivatization, functional groups that can undergo subsequent chemical reactions can be incorporated into the molecule.

Incorporation of Reactive Groups: Starting materials containing functional groups such as a carboxylic acid, an ester, or an alkyne can be used. For example, using an amino-substituted benzoic acid as the aniline (B41778) precursor would introduce a carboxylic acid handle on the phenyl ring. This handle could then be used for amide bond formation or other transformations.

Use of Protected Functional Groups: Functional groups that might interfere with the urea formation can be protected and deprotected in a later step. For instance, a hydroxyl group on the phenyl ring could be protected as a benzyl (B1604629) ether during the urea synthesis and then deprotected to yield the phenol.

| Functional Handle | Location | Potential Subsequent Reactions |

| Carboxylic Acid (-COOH) | Phenyl Ring | Amide coupling, esterification |

| Hydroxyl (-OH) | Phenyl or Cyclooctyl Ring | Etherification, esterification |

| Alkyne (-C≡CH) | Phenyl or Cyclooctyl Ring | Click chemistry (e.g., with azides) |

| Primary Amine (-NH2) | Phenyl or Cyclooctyl Ring | Acylation, sulfonylation, reductive amination |

Computational and Theoretical Investigations of N 4 Chlorophenyl N Cyclooctylurea

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometry, stability, and reactivity of N-(4-chlorophenyl)-N'-cyclooctylurea at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G**, are performed to determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. nih.gov

The energetic properties, such as the total energy and heat of formation, can also be calculated. These values are crucial for assessing the molecule's thermodynamic stability.

Table 1: Theoretical Geometric Parameters for this compound (DFT/B3LYP/6-31G )**

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (urea) | ~1.25 Å |

| C-N (urea-phenyl) | ~1.40 Å | |

| C-N (urea-cyclooctyl) | ~1.42 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | N-C-N (urea) | ~118° |

| C-N-C (phenyl side) | ~125° | |

| C-N-C (cyclooctyl side) | ~128° | |

| Dihedral Angle | Phenyl-N-C=O | ~25° |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar urea-based compounds.

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.govmaterialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenylurea (B1664162) moiety, while the LUMO may be distributed across the urea (B33335) and phenyl ring system. The calculated HOMO-LUMO gap can predict the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Theoretical Value |

| HOMO Energy | EHOMO | ~ -6.5 eV |

| LUMO Energy | ELUMO | ~ -1.2 eV |

| Energy Gap | ΔE | ~ 5.3 eV |

| Ionization Potential | I | ~ 6.5 eV |

| Electron Affinity | A | ~ 1.2 eV |

| Global Hardness | η | ~ 2.65 eV |

| Chemical Potential | µ | ~ -3.85 eV |

| Electrophilicity Index | ω | ~ 2.8 eV |

Note: These values are theoretical estimations based on DFT calculations for analogous molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. For this compound, MD simulations can reveal the accessible conformations of the flexible cyclooctyl ring and the rotational freedom around the C-N bonds of the urea linkage.

These simulations can also be employed to study the stability of a ligand-protein complex. By placing the docked pose of this compound into the active site of a hypothesized protein target and simulating its movement over nanoseconds, researchers can assess the stability of the binding interactions. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to understand the complex's stability. A stable complex would exhibit minimal deviations over the simulation time.

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Ligand Preparation and Receptor Grid Generation

Before docking, the 3D structure of this compound must be prepared. This involves generating a low-energy conformation, assigning correct atom types, and adding hydrogen atoms. This can be achieved using molecular modeling software.

The receptor, a hypothesized biological target, is also prepared. This usually involves removing water molecules, adding hydrogens, and defining the binding site. A grid box is then generated around the active site of the receptor, defining the space where the docking algorithm will attempt to place the ligand.

Scoring Functions and Binding Mode Prediction

Docking algorithms systematically search for the best fit between the ligand and the receptor's binding pocket. The quality of the fit is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction.

For this compound, docking studies could be performed against various enzymes or receptors where urea-based compounds have shown activity. The predicted binding mode would reveal key interactions, such as hydrogen bonds between the urea group and amino acid residues in the active site, and hydrophobic interactions involving the chlorophenyl and cyclooctyl groups.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Description |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Key Hydrogen Bonds | Urea N-H with Asp145 backbone C=OUrea C=O with Lys72 side-chain N-H |

| Key Hydrophobic Interactions | 4-chlorophenyl ring with Phe80, Leu135Cyclooctyl ring with Val55, Ala70 |

Note: This table presents a hypothetical binding scenario to illustrate the type of information obtained from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Urea Derivatives

QSAR and QSPR studies are pivotal in modern computational chemistry, establishing mathematical relationships between the structural or physicochemical properties of compounds and their biological activities or physical properties. For a compound like this compound, these models could predict its potential efficacy as a therapeutic agent or its behavior in various chemical environments.

Descriptor Generation and Statistical Model Development

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. For this compound, these would typically include:

Constitutional Descriptors: Molecular weight, atom counts, and bond counts.

Topological Descriptors: Indices that describe the connectivity of atoms, such as the Kier & Hall indices, which can relate to molecular shape and branching.

Geometrical Descriptors: 3D properties like molecular surface area and volume.

Quantum-Chemical Descriptors: Properties derived from quantum mechanics calculations, such as dipole moment, HOMO/LUMO energies, and electrostatic potential charges. These are crucial for understanding reactivity and intermolecular interactions.

Once a set of descriptors is generated for a series of related urea compounds, a statistical model is developed. Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS), which create linear equations correlating the descriptors with the observed activity. More advanced, non-linear methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are also employed, often providing more robust and predictive models. nih.gov

A hypothetical QSAR study on a series of cyclooctylurea (B1654291) derivatives might yield a model that highlights the importance of specific descriptors. For instance, a positive coefficient for a descriptor related to hydrophobicity on the cyclooctyl ring could suggest that increasing its lipophilicity enhances biological activity.

Table 1: Examples of Molecular Descriptors Potentially Relevant for this compound

| Descriptor Class | Specific Descriptor Example | Potential Significance |

| Topological | Kier Shape Index (kappa 2) | Relates to the degree of branching and linearity, influencing receptor fit. |

| Quantum-Chemical | Dipole Moment | Influences solubility and the ability to cross biological membranes. |

| Geometrical | Solvent Accessible Surface Area (SASA) | Describes the portion of the molecule exposed to a solvent, affecting interactions. |

| Constitutional | Halogen Count | The presence of the chlorine atom significantly impacts electronic and hydrophobic properties. |

Predictive Capabilities for Biological Activity Profiles

A validated QSAR model can be a powerful predictive tool. For novel, unsynthesized derivatives of this compound, a QSAR model could estimate their biological activity, such as inhibitory potential against a specific enzyme or cytotoxic effects on cancer cell lines. This accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

The predictive power of a QSAR model is typically assessed using a test set of compounds that were not used in the model's development. Statistical metrics such as the squared correlation coefficient (R²) for the test set and the root mean square error of prediction (RMSEP) are used to quantify its predictive accuracy. Studies on other urea derivatives have successfully developed models to predict activities like inhibition of B-RAF kinase and mPGES-1. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is another cornerstone of computational drug design, focusing on the 3D arrangement of essential chemical features a molecule must possess to interact with a specific biological target.

A pharmacophore model for a target that binds this compound would likely include features such as:

Hydrogen Bond Donors: The N-H groups of the urea moiety.

Hydrogen Bond Acceptor: The carbonyl oxygen of the urea group.

Hydrophobic Center: The cyclooctyl group and the chlorophenyl ring.

Aromatic Ring Feature: The 4-chlorophenyl group.

This model serves as a 3D query for virtual screening of large chemical databases. The goal is to identify other molecules that match the pharmacophore and are therefore likely to bind to the same target, potentially with higher affinity or better properties. This approach is instrumental in identifying novel chemical scaffolds for drug development.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Structural Origin | Role in Molecular Recognition |

| Hydrogen Bond Donor (HBD) | Urea N-H groups | Forms directed interactions with acceptor groups (e.g., carbonyls) in a protein active site. |

| Hydrogen Bond Acceptor (HBA) | Urea C=O group | Interacts with donor groups (e.g., amine or hydroxyl protons) in a protein active site. |

| Hydrophobic (HY) | Cyclooctyl and Phenyl Rings | Engages in non-polar interactions with hydrophobic pockets of the target protein. |

| Aromatic (AR) | 4-Chlorophenyl Ring | Can participate in π-π stacking or other specific aromatic interactions. |

While the specific application of these powerful computational techniques to this compound is not yet documented in accessible scientific literature, the established success of these methods for the broader class of urea derivatives indicates their potential to elucidate the structure-activity relationships and guide the future discovery of analogs with enhanced properties.

Investigation of Molecular Mechanisms of Action for N 4 Chlorophenyl N Cyclooctylurea

Identification and Validation of Specific Molecular Targets

A thorough review of the scientific literature reveals a significant gap in the specific molecular target identification and validation for N-(4-chlorophenyl)-N'-cyclooctylurea. While methodologies exist to determine such interactions, their direct application to this compound has not been reported in available scholarly articles.

Receptor Binding Assays and Kinetics (e.g., radioligand binding, fluorescent ligand assays)

Currently, there is no publicly available research detailing the use of receptor binding assays to determine the specific receptor affinities and kinetics of this compound. Techniques such as radioligand and fluorescent ligand binding assays are standard methods to investigate the interaction of a compound with its putative receptor. nih.gov These assays quantify the binding affinity (Kd), the dissociation constant, and the number of binding sites. nih.gov However, no such studies have been published for this compound.

In studies of other urea-based compounds, receptor binding assays have been crucial. For instance, research on bis-urea receptors has utilized techniques like isothermal titration calorimetry to examine their binding interactions with various anions, determining affinities, stoichiometries, and thermodynamic parameters. rsc.org This highlights the type of data that could be generated for this compound to elucidate its receptor binding profile.

Enzyme Inhibition/Activation Studies (e.g., kinetic parameters, IC50/Ki determination)

There is a lack of specific data on the effects of this compound on enzyme activity. Enzyme inhibition or activation studies are fundamental in pharmacology to understand a compound's mechanism of action. These studies determine key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are crucial for assessing the potency and selectivity of an inhibitor. reddit.comnih.gov

For other urea-based inhibitors, such as N-cyclohexyl-N'-ethylurea and N,N'-dicyclohexylurea, IC50 values have been determined against enzymes like soluble epoxide hydrolase, providing valuable structure-activity relationship insights. researchgate.net The application of similar kinetic assays to this compound would be necessary to identify any enzymatic targets and characterize its inhibitory or activatory profile.

Protein-Ligand Interaction Mapping (e.g., SPR, ITC)

Direct protein-ligand interaction mapping for this compound using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) has not been reported in the available scientific literature. SPR is a powerful technique for real-time monitoring of binding events between a ligand and a target protein immobilized on a sensor surface, providing data on association and dissociation rate constants. cnr.itrsc.org ITC directly measures the heat changes associated with binding, offering a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govmalvernpanalytical.comcolorado.edu

The application of these techniques would be invaluable in identifying and characterizing the direct molecular partners of this compound.

Cellular Pharmacological Investigations of this compound

While direct cellular pharmacological studies on this compound are not available, research on the structurally related sulfonylurea compound, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), provides insights into the potential cellular behavior of this class of molecules. It is critical to note that the following findings are for MPCU and may not be directly extrapolated to this compound without experimental verification.

Mechanism of Cellular Uptake and Intracellular Localization

Studies on MPCU in human colon adenocarcinoma cell lines have revealed a two-phase cellular accumulation process. nih.gov The initial uptake is a rapid, energy-independent process, likely passive diffusion, which is not saturable. nih.gov This is followed by an energy-dependent, concentrative accumulation that leads to intracellular drug levels exceeding the extracellular concentration by 4- to 6-fold. nih.gov This second phase is sensitive to metabolic inhibitors like sodium azide. nih.gov

The intracellular localization of MPCU appears to be predominantly mitochondrial. This is supported by evidence that uncouplers of oxidative phosphorylation, such as carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) and sodium azide, inhibit its concentrative accumulation. nih.govnih.gov The accumulation is dependent on the pH gradient across the mitochondrial inner membrane. nih.gov Morphological changes, specifically the enlargement of mitochondria, have been observed in cells treated with MPCU. nih.gov

Table 1: Cellular Uptake Characteristics of the Analogous Compound MPCU

| Parameter | Observation for MPCU | Citation |

| Initial Uptake | Energy-independent, non-saturable passive diffusion. | nih.gov |

| Accumulation | Energy-dependent, concentrative (4- to 6-fold). | nih.gov |

| Metabolic Dependence | Concentrative phase is sensitive to sodium azide. | nih.gov |

| Intracellular Localization | Primarily mitochondrial. | nih.gov |

| Driving Force | Dependent on the mitochondrial pH gradient. | nih.gov |

This data pertains to N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU) and is presented as a potential model for the cellular pharmacology of this compound, for which direct data is unavailable.

Modulation of Intracellular Signaling Pathways and Second Messengers

There is no published research on the modulation of intracellular signaling pathways or second messengers by this compound. The potential for this compound to affect signaling cascades remains an open area for investigation. Given the mitochondrial localization of the related compound MPCU, it is plausible that this compound could influence pathways sensitive to mitochondrial function and cellular energy status, such as those involving AMP-activated protein kinase (AMPK) or reactive oxygen species (ROS) signaling. However, this is purely speculative and requires experimental validation.

Transcriptomic and Proteomic Profiling for Pathway Deconvolution

While direct transcriptomic and proteomic studies on this compound are not extensively available in public literature, the approach for pathway deconvolution can be described based on established methodologies. Such studies are critical for identifying the cellular pathways modulated by the compound.

The process would involve treating relevant cell lines or model organisms with this compound and subsequently analyzing the global changes in messenger RNA (mRNA) transcripts (transcriptomics) and protein expression levels (proteomics).

Methodology for Profiling:

Transcriptomics: Techniques like RNA-sequencing (RNA-Seq) or microarray analysis would be employed to quantify the expression levels of thousands of genes simultaneously.

Proteomics: Methods such as mass spectrometry-based techniques (e.g., LC-MS/MS) would be used to identify and quantify changes in the proteome. This can involve analyzing whole-cell lysates or enriching for specific subcellular compartments or post-translationally modified proteins.

By identifying significantly up- or down-regulated genes and proteins, researchers can use bioinformatics tools to map these changes to specific biological pathways. For instance, studies on other potential anti-inflammatory or anti-cancer agents have identified pathways such as neutrophil degranulation, extracellular matrix organization, and cell-substrate adhesion as being significantly modulated. Based on the known targets of structurally similar urea (B33335) compounds, it is plausible that pathways related to inflammation and fatty acid metabolism would be significantly altered by this compound.

Structure-Activity Relationship (SAR) Studies Correlating Chemical Structure with Mechanistic Insights

SAR studies are fundamental to understanding how the specific chemical features of this compound contribute to its biological activity. This involves synthesizing and testing a series of related molecules to determine which parts of the structure are essential for its function.

Rational Design of Analogues for SAR Elucidation

The rational design of analogues for this compound would involve systematic modifications to its three primary components: the 4-chlorophenyl group, the urea linker, and the cyclooctyl group.

Key Modification Strategies:

Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical. Research on other diaryl urea compounds has shown that a chloro group at the 4-position (para-position) of the phenyl ring can enhance antiproliferative activity compared to unsubstituted analogues. Analogues would be synthesized with the chloro group at different positions (e.g., 2- or 3-position) or replaced with other halogens (F, Br, I) or electron-donating/withdrawing groups to probe electronic and steric requirements.

Modification of the Urea Linker: The urea moiety (–NH-CO-NH–) is often crucial for activity, typically by forming key hydrogen bonds with the biological target. Analogues could include thiourea (B124793) or modifications to the N-H protons to assess the importance of these interactions.

Variation of the Alicyclic Group: The cyclooctyl group provides a bulky, lipophilic component. Analogues would be designed with different ring sizes (e.g., cyclopentyl, cyclohexyl, cycloheptyl) or by introducing substituents on the cyclooctyl ring to explore the size and conformational requirements of the binding pocket. Structurally similar compounds like N-Cyclohexyl-N'-(4-Iodophenyl)Urea have been identified as inhibitors of soluble epoxide hydrolase, suggesting the importance of this lipophilic group for fitting into the enzyme's active site.

The synthesis of such analogues often involves a sequential one-pot reaction, for example, by reacting an appropriate isocyanate with an amine to produce the final urea derivatives in high yield.

Mapping Key Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For the N-aryl-N'-alkyl urea class, several key features have been identified.

Identified Pharmacophoric Features:

Aromatic Ring: The 4-chlorophenyl group often acts as a key recognition element, fitting into a specific pocket of the target protein. The 4-chloro substituent is a particularly important feature.

Hydrogen Bond Donor/Acceptor: The urea linker is a critical pharmacophoric element, with the N-H groups acting as hydrogen bond donors and the carbonyl oxygen acting as a hydrogen bond acceptor. These interactions are often essential for anchoring the molecule to its biological target.

Hydrophobic/Alicyclic Group: The cyclooctyl moiety serves as a large, hydrophobic group that typically occupies a hydrophobic pocket in the target protein, contributing significantly to binding affinity.

Advanced Research Methodologies and Future Directions for N 4 Chlorophenyl N Cyclooctylurea

Development of Novel Research Tools and Probes Based on N-(4-chlorophenyl)-N'-cyclooctylurea Scaffold

To deepen the understanding of how this compound interacts with its biological targets and to visualize its journey within complex biological systems, researchers are developing specialized molecular tools derived from its core structure. These probes are engineered to retain the parent molecule's binding characteristics while incorporating reporter elements for detection and characterization.

Key strategies in this area include:

Fluorescent Probes: By chemically attaching a fluorescent dye to the this compound scaffold, scientists can create probes that allow for real-time imaging of the compound's distribution in cells and tissues. nih.govresearchgate.net These tools are invaluable for studying target engagement, subcellular localization, and pharmacokinetics at a microscopic level. The choice of fluorophore is critical and is selected based on desired properties like brightness, photostability, and minimal interference with the compound's binding affinity.

Photoaffinity Labels (PALs): To irreversibly capture and identify the binding partners of this compound, photo-reactive groups such as diazirines or azides can be incorporated into its structure. nih.govnih.govresearchgate.net Upon exposure to UV light, these groups form highly reactive species (carbenes or nitrenes) that create a covalent bond with nearby amino acid residues in the target protein's binding site. researchgate.net This technique allows for the definitive identification of both primary targets (like sEH) and potential off-targets, providing crucial insights into the compound's broader pharmacological profile. nih.gov

Radiolabeled Analogs: Introducing a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the this compound molecule enables quantitative analysis of its absorption, distribution, metabolism, and excretion (ADME) properties. These probes are essential for preclinical development and for understanding the compound's fate within a whole organism.

These custom-designed probes are fundamental to moving beyond simple activity assays, enabling a more dynamic and detailed investigation of the molecular interactions that govern the efficacy and selectivity of this compound.

| Probe Type | Principle of Operation | Key Application | Example Photo-reactive/Reporter Group |

|---|---|---|---|

| Fluorescent Probes | Emits light upon excitation, allowing for visualization. nih.gov | Cellular imaging, target engagement studies. nih.gov | Fluorescein, Rhodamine, BODIPY |

| Photoaffinity Labels | Forms a covalent bond with the target protein upon UV irradiation. nih.gov | Target identification and validation, binding site mapping. researchgate.net | Diazirine, Phenyl Azide, Benzophenone |

| Radiolabeled Analogs | Emits radiation detectable by specialized instruments. | Quantitative ADME studies, receptor binding assays. | Tritium (³H), Carbon-14 (¹⁴C) |

Integration of Artificial Intelligence and Machine Learning in Compound Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and development by enabling rapid, large-scale analysis of complex chemical and biological data. nih.gov For compounds like this compound, these computational approaches can accelerate the identification of more potent, selective, and drug-like analogs.

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as Random Forest (RF) and Transformer-CNN, are used to build predictive QSAR models for sEH inhibitors. nih.govnih.gov These models learn the relationship between the chemical structures (represented by molecular descriptors) of a large set of urea derivatives and their experimentally measured inhibitory activity. nih.gov A well-validated model can then be used to predict the potency of novel, untested compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Virtual Screening: ML models can be employed to screen vast virtual libraries containing millions of chemical compounds to identify potential new sEH inhibitors. nih.gov This significantly reduces the time and cost associated with traditional high-throughput screening.

De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties, such as high affinity for the sEH active site and favorable pharmacokinetic profiles. These models can be constrained to generate molecules based on the this compound scaffold, exploring novel chemical space for improved derivatives.

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compound designs. This early-stage prediction helps to identify and eliminate candidates with poor drug-like properties, reducing late-stage attrition in the drug development pipeline.

The integration of these computational tools provides a powerful framework for the rational design of next-generation inhibitors, guiding medicinal chemistry efforts toward compounds with superior therapeutic potential.

| Machine Learning Model | Primary Use | Key Performance Metrics | Reference |

|---|---|---|---|

| Random Forest (RF) | Predictive QSAR modeling for sEH inhibition. | R² = 0.831, Q² = 0.565, RMSE = 0.552 | nih.gov |

| Transformer-CNN | QSAR modeling with structural interpretation via Layer-wise Relevance Propagation (LRP). | High predictive performance and interpretability of structural requirements. | nih.gov |

| Support Vector Machine (SVM) | Development of non-linear predictive models for inhibitory activity. | Used in comparison to RF and MLP models to find best statistical predictivity. | nih.gov |

Unexplored Biological Systems or Pathways for Mechanistic Investigation

While the primary mechanism of this compound is the inhibition of soluble epoxide hydrolase, the full spectrum of its biological effects is still being uncovered. Future research will focus on exploring its impact on less-characterized biological systems and signaling pathways where sEH and its substrates, the epoxyeicosatrienoic acids (EETs), may play a critical role. dovepress.comnih.gov

Promising areas for future investigation include:

Endoplasmic Reticulum (ER) Stress: There is growing evidence that sEH is a physiological modulator of ER stress signaling. dovepress.com Investigating whether this compound can mitigate ER stress could open therapeutic avenues for diseases characterized by protein misfolding and cellular stress, such as neurodegenerative disorders and metabolic diseases. dovepress.com

Mitochondrial Function: The impact of sEH inhibition on mitochondrial bioenergetics, oxidative stress, and dynamics is an emerging area of interest. frontiersin.org Elucidating how stabilizing EETs with this compound affects mitochondrial health could be relevant for a wide range of pathologies, from cardiovascular disease to age-related disorders. frontiersin.org

Inflammasome Activation: Beyond general anti-inflammatory effects, the specific role of sEH inhibition in modulating inflammasome complexes (e.g., NLRP3) is not fully understood. Dual inhibitors of COX-2 and sEH have been shown to inhibit inflammasome activation, suggesting a promising line of inquiry. pnas.org

TREM-1 Signaling Pathway: Recent studies have shown that sEH inhibitors can suppress the expression of Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1), a key amplifier of inflammatory responses, by inhibiting the NF-κB pathway. nih.gov Further exploration of this pathway could reveal novel anti-inflammatory mechanisms of this compound.

| Biological Pathway/System | Potential Therapeutic Relevance | Rationale for Investigation |

|---|---|---|

| Endoplasmic Reticulum (ER) Stress | Neurodegenerative and metabolic diseases. dovepress.com | sEH has been identified as a modulator of ER stress signaling pathways. dovepress.com |

| Mitochondrial Function | Cardiovascular disease, aging, oxidative stress-related disorders. frontiersin.org | sEH inhibition may combat disease by improving mitochondrial function and reducing oxidative stress. frontiersin.org |

| TREM-1 Signaling | Acute and chronic inflammatory diseases, sepsis. nih.gov | sEH inhibitors have been shown to suppress TREM-1 expression and downstream pro-inflammatory cytokine synthesis. nih.gov |

| Peroxisome Proliferator-Activated Receptor (PPAR) Signaling | Metabolic syndrome, diabetes, inflammation. dovepress.comnih.gov | EETs are known to activate PPARs, and sEH inhibition can influence PPARγ-mediated anti-inflammatory effects. dovepress.comnih.gov |

Synergistic Research with Other Chemical Classes or Biological Modulators

Combining this compound with other therapeutic agents offers a promising strategy to enhance efficacy, reduce required doses, and overcome resistance. nih.govnih.gov This approach is based on targeting multiple, complementary pathways involved in a disease's pathology.

Key synergistic combinations for investigation include:

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Co-administration of sEH inhibitors with cyclooxygenase (COX) inhibitors like aspirin (B1665792) has been shown to produce synergistic anti-inflammatory effects. nih.govmdpi.com By simultaneously blocking the production of pro-inflammatory prostaglandins (B1171923) (via COX inhibition) and preventing the breakdown of anti-inflammatory EETs (via sEH inhibition), this combination can more effectively control inflammation. nih.govresearchgate.net

5-Lipoxygenase (5-LOX) Inhibitors: The arachidonic acid cascade also produces pro-inflammatory leukotrienes via the 5-LOX pathway. mdpi.com Dual inhibition of sEH and 5-LOX (or its activating protein, FLAP) presents a powerful anti-inflammatory strategy by concurrently suppressing two major pro-inflammatory lipid mediator pathways while stabilizing anti-inflammatory EETs. mdpi.com

Fatty Acid Amide Hydrolase (FAAH) Inhibitors: FAAH is the primary enzyme that degrades endocannabinoids. Combining an sEH inhibitor with an FAAH inhibitor has shown significant synergistic effects in reducing inflammatory and neuropathic pain, suggesting a functional crosstalk between the EET and endocannabinoid signaling systems. dovepress.com

Dual-Target Inhibitors: An advanced approach involves designing single molecules that can inhibit both sEH and another relevant target, such as COX-2. pnas.org Compounds like PTUPB, a dual COX-2/sEH inhibitor, have demonstrated potent activity in models of inflammation-driven diseases by simultaneously modulating multiple pro-inflammatory pathways. pnas.org

| Combined Agent/Target | Rationale | Observed/Potential Effect | Reference |

|---|---|---|---|

| COX Inhibitors (e.g., Aspirin) | Simultaneously block pro-inflammatory prostaglandins and stabilize anti-inflammatory EETs. | Enhanced anti-inflammatory activity. | nih.govmdpi.com |

| 5-LOX/FLAP Inhibitors | Suppress pro-inflammatory leukotrienes and diols while stabilizing EETs. | Potent anti-inflammatory strategy. | mdpi.com |

| FAAH Inhibitors | Leverage crosstalk between the endocannabinoid and EET signaling pathways. | Synergistic reduction of inflammatory and neuropathic pain. | dovepress.com |

| Dual COX-2/sEH Inhibition | A single molecule targets two key enzymes in the arachidonic acid cascade. | Potent inhibition of inflammation-driven diseases. | pnas.org |

Q & A

Q. What are the standard synthetic routes for preparing N-(4-chlorophenyl)-N'-cyclooctylurea?

The compound can be synthesized via two primary methods:

- Isocyanate-amine coupling : React 4-chloroaniline with cyclooctyl isocyanate under anhydrous conditions (e.g., in dichloromethane or THF) at 0–25°C for 12–24 hours. This method is widely used for urea derivatives .

- Carbodiimide-mediated coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple 4-chlorophenylamine and cyclooctylamine in the presence of a carbonyl source (e.g., triphosgene). Purification typically involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks to confirm the urea linkage (NH protons at δ 6–8 ppm) and substituents (e.g., cyclooctyl CH2 groups at δ 1.2–2.5 ppm) .

- IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~1500–1550 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H]+ ion).

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Store in airtight containers at 2–8°C. Refer to SDS guidelines for urea derivatives, which highlight risks of irritation and proper disposal methods .

Advanced Research Questions

Q. How does the cyclooctyl group influence conformational dynamics and bioactivity?

The bulky cyclooctyl moiety imposes steric constraints, affecting:

- Crystal packing : Intramolecular hydrogen bonds (e.g., N-H⋯O) stabilize planar urea cores, as seen in related N-benzyl-N-(4-chlorophenyl)acrylamide structures .

- Solubility : LogP calculations predict increased hydrophobicity compared to smaller cycloalkyl substituents. Solubility enhancement strategies include co-solvents (DMSO) or salt formation .

Q. How can contradictions in biological activity data be resolved?

Contradictions may arise from:

- Purity variations : Use HPLC (>95% purity) and LC-MS to validate compound integrity .

- Assay conditions : Standardize protocols (e.g., pH, temperature) and include positive controls (e.g., monuron as a phenylurea herbicide reference) .

Q. What computational approaches predict binding interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.